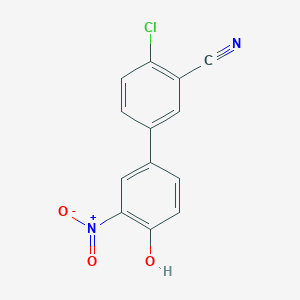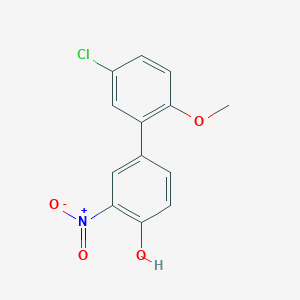
4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% (4-CMP-2NP) is an organic compound that is widely used in the scientific research community. It is a white crystalline solid with a melting point of 155-157°C. 4-CMP-2NP is highly soluble in organic solvents and has a wide range of applications in the laboratory, such as in the synthesis of various compounds, in the study of biological processes, and in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% is not fully understood. It is believed that the compound works by inhibiting the enzyme nitric oxide synthase, which is responsible for the production of nitric oxide in the body. This inhibition of nitric oxide synthase leads to the reduction of nitric oxide levels in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% are not fully understood. However, studies have shown that the compound can have a variety of effects on the body. For example, it has been shown to reduce inflammation, to reduce oxidative stress, and to reduce the levels of certain hormones. It has also been shown to reduce the risk of certain types of cancer, to reduce the risk of cardiovascular disease, and to reduce the risk of type 2 diabetes.
Advantages and Limitations for Lab Experiments
4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% is a useful compound for laboratory experiments due to its high solubility in organic solvents and its relatively low cost. However, there are some limitations to using this compound in the laboratory. For example, it is not very stable in the presence of light and heat, and it can be toxic if inhaled or ingested. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95%. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential uses in the development of new drugs and in the synthesis of various polymers materials. Finally, further research could be done to explore its potential uses in the treatment of various diseases and conditions.
Synthesis Methods
4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods, such as the Claisen-Schmidt condensation and the Mitsunobu reaction. The most common method of synthesis involves the reaction between 4-chloro-2-methoxyphenol and 2-nitrophenol in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% in high yields and can be completed in a relatively short amount of time.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol, 95% is a widely used compound in scientific research. It has been used to study the effects of nitric oxide on the blood vessels, to study the effects of nitric oxide on the immune system, and to study the effects of nitric oxide on the nervous system. It has also been used in the synthesis of various drugs, such as the anti-cancer drug paclitaxel, and in the synthesis of various polymers materials.
properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-13-7-9(14)3-4-10(13)8-2-5-12(16)11(6-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKKHNCLILLJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686301 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261924-08-6 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














